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Cat. No.: B1601542 Get Quote

Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-
fluoropyrimidine (CAS No: 38953-29-6), a pivotal fluorinated heterocyclic building block in

medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals

in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared

(IR) spectroscopy, and mass spectrometry (MS) data to construct a comprehensive chemical

portrait of the molecule. We will explore the causal relationships between the molecular

structure and its spectral output, offering field-proven insights into experimental design, data

interpretation, and structural validation. Every protocol and interpretation is presented as a self-

validating system, grounded in authoritative sources to ensure the highest degree of scientific

integrity.

Introduction: The Significance of 2-Chloro-4-
fluoropyrimidine
2-Chloro-4-fluoropyrimidine is a substituted pyrimidine with the molecular formula C₄H₂ClFN₂

and a molecular weight of 132.52 g/mol . Its structure is characterized by a pyrimidine ring

substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position. This

unique arrangement of electron-withdrawing halogens on an already electron-deficient

pyrimidine ring makes it a highly reactive and versatile intermediate for organic synthesis.
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The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic

agents, particularly in oncology. The strategic placement of halogen atoms in 2-Chloro-4-
fluoropyrimidine allows for selective nucleophilic aromatic substitution (SNAr) reactions,

enabling medicinal chemists to introduce diverse functionalities and construct complex

molecular architectures. This guide serves to provide the foundational spectroscopic

knowledge required for its unambiguous identification and utilization in complex synthetic

pathways.

Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's structure is paramount to interpreting its

spectroscopic data. The numbering of the pyrimidine ring and the positions of the substituents

directly dictate the chemical environment of each atom, which is reflected in the resulting

spectra.

Figure 1: Molecular structure of 2-Chloro-4-fluoropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Chloro-4-fluoropyrimidine, ¹H, ¹³C, and ¹⁹F NMR are all highly

informative.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the

pyrimidine ring (H-5 and H-6). The electron-withdrawing nature of the nitrogen atoms and

halogen substituents will shift these protons significantly downfield into the aromatic region.

The coupling between these protons and with the ¹⁹F nucleus will result in complex splitting

patterns.
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Coupling
Constants (Hz)

H-6 ~8.6
Doublet of doublets

(dd)

³J(H-H) ≈ 5-6, ⁴J(H-F)

≈ 2-3

H-5 ~7.5
Doublet of doublets

(dd)

³J(H-H) ≈ 5-6, ³J(H-F)

≈ 6-8

Interpretation:

H-6: This proton is adjacent to a nitrogen atom (N-1) and is expected to be the most

deshielded proton. It will appear as a doublet due to coupling with H-5. This doublet will be

further split into another doublet by the fluorine atom at C-4 (a four-bond coupling, ⁴JHF).

H-5: This proton is coupled to H-6 (a three-bond coupling, ³JHH) and also to the fluorine at

C-4 (a three-bond coupling, ³JHF). The ³JHF coupling is typically larger than the ⁴JHF

coupling. The chlorine at C-2 influences the chemical shift but does not cause splitting.

Carbon (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display four distinct signals for the four carbon

atoms of the pyrimidine ring. The chemical shifts are heavily influenced by the electronegativity

of the adjacent nitrogen and halogen atoms, and the

To cite this document: BenchChem. [A Spectroscopic and Structural Elucidation Guide to 2-
Chloro-4-fluoropyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601542#spectroscopic-data-nmr-ir-ms-for-2-chloro-
4-fluoropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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